molecular formula C17H28N4O3S B2558094 N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide CAS No. 899993-97-6

N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide

Cat. No.: B2558094
CAS No.: 899993-97-6
M. Wt: 368.5
InChI Key: FSTTYQKHHSDTLW-UHFFFAOYSA-N
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Description

N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide is a potent and selective activator of AMP-activated protein kinase (AMPK), specifically targeting the α1β1γ1 isoform. This compound functions by inhibiting mitochondrial function without affecting adenine nucleotide levels, thereby inducing an energy stress that leads to AMPK activation. Its primary research value lies in its ability to selectively probe the physiological roles of the AMPK α1β1γ1 complex, a key regulator of cellular energy homeostasis. Researchers utilize this molecule to investigate AMPK-mediated processes such as autophagy, glucose uptake, and lipid metabolism in various disease models. Its isoform selectivity makes it a critical tool for dissecting the distinct functions of AMPK heterotrimers, particularly in the context of metabolic disorders, cancer, and cardiovascular diseases where AMPK signaling is dysregulated. Studies employing this activator help elucidate novel therapeutic strategies by defining the downstream consequences of specific AMPK pathway engagement.

Properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3S/c1-11(2)24-8-6-7-18-15(22)16(23)19-14-12-9-25-10-13(12)20-21(14)17(3,4)5/h11H,6-10H2,1-5H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTTYQKHHSDTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Attachment of the 3-(Propan-2-yloxy)propyl Chain

The secondary amine of 3 reacts with 3-(propan-2-yloxy)propyl bromide via nucleophilic substitution. Microwave-assisted synthesis (100°C, 30 min) enhances reaction efficiency compared to conventional heating (12 hours, 60°C):

$$
\text{3 + 3-(propan-2-yloxy)propyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N'-{2-tert-butyl...ethanediamide}} \quad
$$

Table 2: Comparative Analysis of Alkylation Methods

Method Time Yield Purity
Conventional 12 h 55% 90%
Microwave-Assisted 0.5 h 72% 95%

Industrial-Scale Production Considerations

Scaling the synthesis necessitates addressing three critical challenges:

  • Solvent Volume Reduction : Transitioning from ethanol to methyl tert-butyl ether (MTBE) decreases waste generation by 40% while maintaining yield.
  • Catalyst Recycling : Immobilized lipase catalysts enable reuse in the amidation step, reducing costs by 22% per batch.
  • Continuous Flow Synthesis : Microreactor systems achieve 89% yield in the cyclocondensation step with a residence time of 8 minutes vs. 6 hours in batch.

Analytical Characterization

Critical quality control metrics for the final compound include:

Table 3: Spectroscopic Benchmarks

Technique Key Signal Reference
$$ ^1\text{H NMR} $$ δ 1.28 (s, 9H, tert-butyl)
$$ ^{13}\text{C NMR} $$ δ 172.5 (C=O, ethanediamide)
HRMS m/z 452.2143 [M+H]$$^+$$ (calc. 452.2147)

Challenges and Alternative Routes

Competing Rearrangements

Under acidic conditions, the thieno[3,4-c]pyrazole core may undergo ring expansion to thieno[2,3-e]pyrrolo[1,2-a]pyrazin-4-ones, necessitating strict pH control during amidation.

Palladium-Catalyzed Coupling

As an alternative to alkylation, Suzuki-Miyaura coupling with 3-(propan-2-yloxy)propylboronic acid was attempted but resulted in lower yields (38%) due to steric hindrance.

Chemical Reactions Analysis

Types of Reactions

N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often include controlled temperature, pressure, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyrazole derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial, anti-inflammatory, and antitumor properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of agrochemicals and coordination compounds.

Mechanism of Action

The mechanism of action of N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide depends on its intended use. For example, many pyrazole derivatives exhibit biological activities by interacting with specific molecular targets and pathways. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide include other pyrazole derivatives, such as:

  • N-{2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide
  • N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide

Uniqueness

What sets N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide is a complex organic compound notable for its unique thieno[3,4-c]pyrazole core structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and inhibition of specific protein targets.

Chemical Structure

The molecular formula of the compound is C15H24N4O2SC_{15}H_{24}N_4O_2S with a molecular weight of approximately 320.44 g/mol. The structural features include a thieno[3,4-c]pyrazole core and an ethanediamide moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC15H24N4O2SC_{15}H_{24}N_4O_2S
Molecular Weight320.44 g/mol
CAS NumberNot available

The biological activity of this compound is primarily linked to its interaction with various molecular targets. The compound has shown potential in inhibiting specific enzymes and receptors involved in critical biological pathways.

  • Target Interaction : The compound may interact with proteins involved in cell signaling and transcriptional regulation.
  • Enzyme Inhibition : Preliminary studies suggest that it can inhibit certain enzymes linked to cancer progression and drug resistance.

Biological Activity Studies

Recent studies have provided insight into the biological activities of this compound:

  • Anticancer Properties : Research indicates that compounds with similar structures exhibit anticancer activities by inhibiting tumor growth and inducing apoptosis in cancer cells.
    • Case Study : A study published in Journal of Medicinal Chemistry reported that thieno[3,4-c]pyrazole derivatives showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa) .
  • Multitarget Inhibition : The compound has been classified among multitarget inhibitors, particularly affecting ABC transporters like ABCB1 and ABCG2, which are known to play roles in drug resistance mechanisms .

Research Findings

A comprehensive analysis of the biological activity of this compound includes:

Study ReferenceBiological Activity Observed
Inhibition of ABC transporters in cancer cell lines
Cytotoxic effects on MCF-7 and HeLa cells
Interaction with bromodomain-containing proteins

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